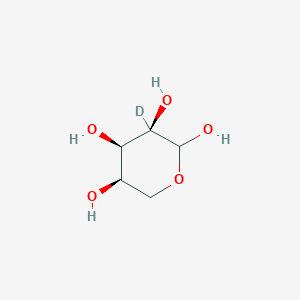

![molecular formula C10H14N2O5 B584018 [1',2',3',4',5'-13C5]timidina CAS No. 156968-81-9](/img/structure/B584018.png)

[1',2',3',4',5'-13C5]timidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

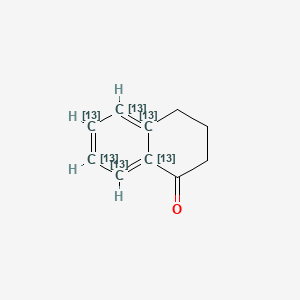

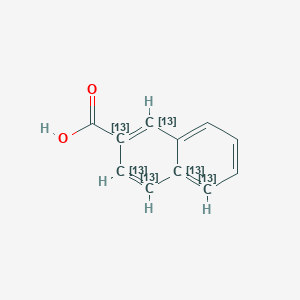

“[1’,2’,3’,4’,5’-13C5]thymidine” is a stable isotope labelled form of thymidine . Thymidine is a pyrimidine deoxynucleoside, which is a constituent of DNA and pairs with deoxyadenosine (A) in double-stranded DNA . It is used in the syntheses of active pharmaceutical ingredients such as zidovudine . In cell biology, it is used to synchronize the cells in S phase .

Molecular Structure Analysis

The molecular formula of “[1’,2’,3’,4’,5’-13C5]thymidine” is 13C5 C5 H14 N2 O5 . The molecular weight is 247.19 .Physical And Chemical Properties Analysis

“[1’,2’,3’,4’,5’-13C5]thymidine” is a solid form as small white crystals or white crystalline powder . The molecular weight is 247.19 and the melting point is 185 °C .Aplicaciones Científicas De Investigación

Síntesis de ADN y sincronización celular

La timidina es un desoxirribonucleósido de pirimidina y es uno de los bloques de construcción del ADN . Se empareja con la desoxiadenosina (A) en el ADN de doble cadena . En biología celular, se utiliza para sincronizar las células en la fase S , que es la parte del ciclo celular donde se replica el ADN.

Hipermodificación de la timidina

Las hipermodificaciones de la timidina se derivan de aminoácidos libres instalados enzimáticamente en la 5-hidroximetil uridina (5-hmdU) . Estos aminoácidos añadidos se esculpen aún más mediante diversas clases de enzimas, como las isomerasas radicales SAM, las descarboxilasas dependientes de PLP, las liasas dependientes de flavina y las acetiltransferasas . Este proceso es fundamental para proteger los virus bacterianos de las defensas basadas en endonucleasas de sus hospedadores celulares .

Contramedidas virales

Las hipermodificaciones del ADN probablemente funcionan como contramedidas virales contra los sistemas de defensa del genoma codificados por el huésped a través de la interferencia estérica de la unión del ADN por las endonucleasas . Esto es particularmente relevante en el estudio de los bacteriófagos, que a menudo contienen nucleobases en su ADN de virión que son comparables en composición y complejidad a las bases hipermodificadas del ARNt .

Síntesis de ingredientes farmacéuticos activos

La timidina se utiliza en la síntesis de ingredientes farmacéuticos activos como la zidovudina . La zidovudina es un medicamento antirretroviral que se utiliza para prevenir y tratar el VIH/SIDA

Mecanismo De Acción

Target of Action

The primary targets of [1’,2’,3’,4’,5’-13C5]thymidine, also known as Thymidine-1’,2’,3’,4’,5’-13C5, are several key enzymes involved in DNA synthesis and replication. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the synthesis of DNA and RNA, and in cell proliferation .

Mode of Action

Thymidine is a pyrimidine deoxynucleoside and is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase . When thymidine is phosphorylated by kinases, it is converted into a nucleotide, which can then be incorporated into DNA .

Biochemical Pathways

Thymidine is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also part of the pyrimidine salvage pathway , which recycles pyrimidine bases to synthesize new nucleotides . Additionally, thymidine is involved in the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA .

Pharmacokinetics

It is known that thymidine can be readily phosphorylated to thymidine monophosphate by thymidine kinase .

Result of Action

The incorporation of thymidine into DNA can lead to the synthesis of new DNA strands, which is essential for cell replication and division . Additionally, the use of thymidine can help synchronize cells in the S phase, which is the phase of the cell cycle where DNA replication occurs .

Action Environment

The action of thymidine can be influenced by various environmental factors. For example, the availability of free amino acids can affect the post-replicative modification of thymidine . Additionally, the presence of certain enzymes can influence the conversion of thymidine into its phosphorylated forms .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

[1’,2’,3’,4’,5’-13C5]thymidine plays a crucial role in biochemical reactions. It is involved in the formation of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis . The enzymes, proteins, and other biomolecules it interacts with include thymidine kinase, an enzyme that catalyzes the phosphorylation of thymidine to form dTMP .

Cellular Effects

The effects of [1’,2’,3’,4’,5’-13C5]thymidine on cells are profound. It is incorporated into dividing cells, influencing cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used to synchronize cells in G1/early S phase .

Molecular Mechanism

The molecular mechanism of [1’,2’,3’,4’,5’-13C5]thymidine involves its conversion into dTMP, which is then incorporated into DNA. This process involves binding interactions with enzymes such as thymidine kinase . The incorporation of [1’,2’,3’,4’,5’-13C5]thymidine into DNA can lead to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1’,2’,3’,4’,5’-13C5]thymidine can change over time. It is stable under standard temperature and pressure (STP), making it suitable for long-term studies

Metabolic Pathways

[1’,2’,3’,4’,5’-13C5]thymidine is involved in the nucleotide salvage pathway, where it is converted into dTMP. This process involves enzymes such as thymidine kinase

Subcellular Localization

The subcellular localization of [1’,2’,3’,4’,5’-13C5]thymidine is primarily within the nucleus, given its role in DNA synthesis

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-DUGFCQTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is [1',2',3',4',5'-13C5]thymidine a valuable tool for studying DNA structure?

A: [1',2',3',4',5'-13C5]Thymidine is a thymidine nucleoside where all five carbon atoms in the deoxyribose sugar ring are replaced with the stable isotope 13C. This isotopic labeling strategy is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies of DNA. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-(aminooxy)-2-hydroxyphenyl]- (9CI)](/img/no-structure.png)

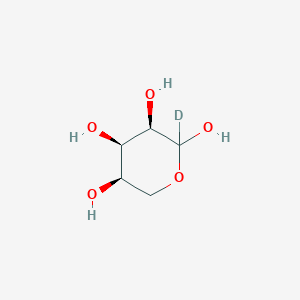

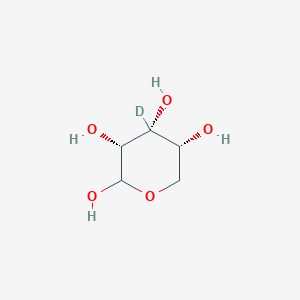

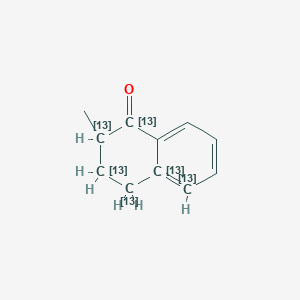

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

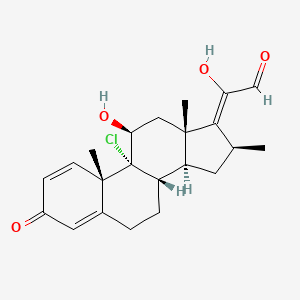

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)